molecular formula C11H11BrO3 B8286558 2-((1S)-6-Bromo-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid

2-((1S)-6-Bromo-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid

Cat. No. B8286558
M. Wt: 271.11 g/mol
InChI Key: DZSHVVCWDFVPCK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07335660B2

Procedure details

2-(6-Bromo-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid ethyl ester (20 g, 66.9 mmol) was dissolved in absolute ethanol (40 mL). The mixture was cooled to 0° C. and 4N NaOH (22 mL) was added over five minutes. The reaction mixture was then stirred for 1.5 h at room temperature. Water (22 mL) was added, and the solution washed with dichloromethane (70 mL). The aqueous layer was collected and acidified with 6N HCl (17 mL) and extracted with dichloromethane (70 mL). The organic layer was concentrated in vacuo to give an off-white solid. This solid was suspended in toluene (66 mL) and heated to 100° C. The resulting solution was cooled to 80° C. and cyclohexane (66 mL) added. The resulting suspension was cooled to room temperature and stirred for an hour. The solid was then filtered off, washed with cyclohexane (20 mL), and dried at 40° C. in vacuo to give the title compound as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][CH:6]1[C:11]2[CH:12]=[CH:13][C:14]([Br:16])=[CH:15][C:10]=2[CH2:9][CH2:8][O:7]1)C.[OH-].[Na+].O.C1CCCCC1>C(O)C.C1(C)C=CC=CC=1>[Br:16][C:14]1[CH:13]=[CH:12][C:11]2[CH:6]([CH2:5][C:4]([OH:17])=[O:3])[O:7][CH2:8][CH2:9][C:10]=2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(CC1OCCC2=C1C=CC(=C2)Br)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
66 mL
Type
reactant
Smiles
C1CCCCC1
Step Five
Name
Quantity
66 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution washed with dichloromethane (70 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for an hour
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
washed with cyclohexane (20 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC2=C(CCOC2CC(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07335660B2

Procedure details

2-(6-Bromo-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid ethyl ester (20 g, 66.9 mmol) was dissolved in absolute ethanol (40 mL). The mixture was cooled to 0° C. and 4N NaOH (22 mL) was added over five minutes. The reaction mixture was then stirred for 1.5 h at room temperature. Water (22 mL) was added, and the solution washed with dichloromethane (70 mL). The aqueous layer was collected and acidified with 6N HCl (17 mL) and extracted with dichloromethane (70 mL). The organic layer was concentrated in vacuo to give an off-white solid. This solid was suspended in toluene (66 mL) and heated to 100° C. The resulting solution was cooled to 80° C. and cyclohexane (66 mL) added. The resulting suspension was cooled to room temperature and stirred for an hour. The solid was then filtered off, washed with cyclohexane (20 mL), and dried at 40° C. in vacuo to give the title compound as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][CH:6]1[C:11]2[CH:12]=[CH:13][C:14]([Br:16])=[CH:15][C:10]=2[CH2:9][CH2:8][O:7]1)C.[OH-].[Na+].O.C1CCCCC1>C(O)C.C1(C)C=CC=CC=1>[Br:16][C:14]1[CH:13]=[CH:12][C:11]2[CH:6]([CH2:5][C:4]([OH:17])=[O:3])[O:7][CH2:8][CH2:9][C:10]=2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(CC1OCCC2=C1C=CC(=C2)Br)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
66 mL
Type
reactant
Smiles
C1CCCCC1
Step Five
Name
Quantity
66 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution washed with dichloromethane (70 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for an hour
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
washed with cyclohexane (20 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC2=C(CCOC2CC(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.